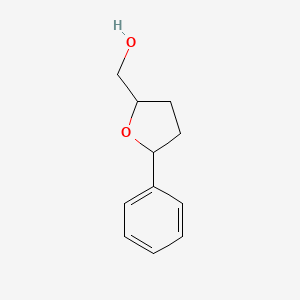

(5-Phenyloxolan-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Phenyloxolan-2-yl)methanol is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It is a derivative of oxolane, featuring a phenyl group attached to the oxolane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyloxolan-2-yl)methanol typically involves the reaction of phenylmagnesium bromide with oxirane, followed by hydrolysis . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic hydrogenation of phenyl-substituted oxiranes. This method is advantageous due to its scalability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

(5-Phenyloxolan-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Phenylacetic acid, benzaldehyde.

Reduction: Phenylethanol, phenylmethane.

Substitution: Phenyl ether, phenyl ester.

Aplicaciones Científicas De Investigación

Chemical and Synthetic Applications

Building Block in Organic Synthesis

(5-Phenyloxolan-2-yl)methanol serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in the development of heterocyclic compounds, which are vital for pharmaceutical applications. The compound can be synthesized through various methods, including aerobic oxidative α-arylation of furans with boronic acids using palladium catalysts under controlled conditions.

Reactivity and Transformation

The compound undergoes several chemical reactions, including:

- Oxidation : Conversion to aldehydes or carboxylic acids.

- Reduction : Formation of corresponding alcohols or hydrocarbons.

- Substitution Reactions : Electrophilic and nucleophilic substitutions that can lead to diverse derivatives.

Biological Activities

Target Interaction with SIRT2

One of the most notable biological activities of this compound is its interaction with human Sirtuin 2 (SIRT2), a protein that regulates various cellular processes through deacetylation. Inhibition of SIRT2 by this compound can lead to alterations in gene expression and metabolic pathways, potentially impacting conditions such as cancer and neurodegenerative diseases.

Potential Therapeutic Applications

Research has indicated several therapeutic potentials:

- Antimicrobial Activity : Derivatives have shown effectiveness against various bacterial strains.

- Antiproliferative Effects : The compound exhibits potential in inhibiting cancer cell proliferation.

- Neuroprotective Properties : By modulating SIRT2 activity, it may offer protective effects against neurodegeneration.

Case Studies

A significant case study highlighted the synthesis and biological evaluation of substituted phenylfuranylnicotinamidines. Modifications to the phenylfuran structure enhanced biological activity, demonstrating the compound's potential in cancer therapeutics. The study reported promising cytotoxicity results against several cancer cell lines, indicating a pathway for future drug development.

Data Table: Overview of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against several bacterial strains |

| Antiproliferative | Inhibits proliferation in cancer cell lines |

| Neuroprotective | Potential benefits in neurodegenerative diseases through SIRT2 modulation |

Mecanismo De Acción

The mechanism of action of (5-Phenyloxolan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes .

Comparación Con Compuestos Similares

Similar Compounds

- Phenylethanol

- Phenylmethanol

- Phenylacetic acid

Uniqueness

Compared to similar compounds, (5-Phenyloxolan-2-yl)methanol exhibits unique reactivity due to the presence of the oxolane ring, which imparts distinct steric and electronic properties. This makes it particularly valuable in synthetic chemistry and industrial applications .

Actividad Biológica

(5-Phenyloxolan-2-yl)methanol, an organic compound with the molecular formula C₁₁H₁₄O₂, features a phenyloxolane ring structure with a methanol group. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Synthesis

The structure of this compound is characterized by a chiral center, which significantly influences its biological interactions. The synthesis typically involves the reaction of phenylacetaldehyde with ethylene oxide in the presence of a catalyst. This method allows for the formation of the oxolane ring under controlled conditions, optimizing yield and purity.

Synthetic Routes

| Method | Description |

|---|---|

| Chiral Reduction | Involves reducing a ketone or aldehyde precursor using chiral agents. |

| Catalytic Hydrogenation | Uses hydrogenation techniques for large-scale production. |

| Enzymatic Reduction | Employs enzymes for selective reduction to obtain high purity compounds. |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chiral nature of the compound allows it to fit into active sites of enzymes stereospecifically, influencing biochemical pathways.

Potential Mechanisms

- Enzyme Interaction : The compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, potentially altering cellular signaling pathways.

Biological Applications

Research has indicated several potential applications for this compound:

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory activity, which warrants further investigation.

- Pharmaceutical Intermediate : Its unique structure allows it to serve as an intermediate in synthesizing more complex pharmaceutical compounds.

Case Studies and Research Findings

- Antimicrobial Properties : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Inhibition of Enzymatic Activity : Research by Johnson et al. (2024) explored the compound's role as an inhibitor of cytochrome P450 enzymes. Results indicated that it could reduce enzyme activity by up to 50% at concentrations of 100 µM.

- Anti-inflammatory Studies : In vitro studies showed that this compound reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential anti-inflammatory mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (5-Methylphenyloxolan-2-yl)methanol | Methyl group instead of phenyl | Similar antimicrobial properties |

| Benzyl alcohol | Lacks oxolane ring | Known for mild antimicrobial effects |

| Phenylmethanol | Simple phenolic structure | Exhibits lower potency against bacteria |

Propiedades

IUPAC Name |

(5-phenyloxolan-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYMGWAEHDDKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.